molecular formula C15H18F2N2O3 B5681314 ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate

ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate

Cat. No. B5681314
M. Wt: 312.31 g/mol
InChI Key: YLBYXSACIQIGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate, also known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research related to Alzheimer's disease. DAPT is a γ-secretase inhibitor, which means that it can inhibit the activity of the γ-secretase enzyme, which is known to play a role in the formation of amyloid plaques in the brain, a hallmark of Alzheimer's disease.

Scientific Research Applications

Ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been widely used in research related to Alzheimer's disease, as it can inhibit the activity of the γ-secretase enzyme, which is known to play a role in the formation of amyloid plaques in the brain. ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been shown to reduce the production of amyloid beta peptides, which are the main components of amyloid plaques. This has led to the use of ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate as a tool to study the mechanisms of amyloid plaque formation and to test potential therapies for Alzheimer's disease.

Mechanism of Action

Ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate works by inhibiting the activity of the γ-secretase enzyme, which is involved in the cleavage of amyloid precursor protein (APP) to produce amyloid beta peptides. By inhibiting the activity of γ-secretase, ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate reduces the production of amyloid beta peptides, which are known to form amyloid plaques in the brain. ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has also been shown to inhibit the activity of Notch signaling, which is involved in cell differentiation and proliferation.
Biochemical and physiological effects:
ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. In addition to its effects on the γ-secretase enzyme and Notch signaling, ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been shown to inhibit the activity of other enzymes, such as caspases, which are involved in cell death. ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has also been shown to have anti-inflammatory effects, which may be relevant to its potential applications in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has several advantages for lab experiments, including its high potency and specificity for the γ-secretase enzyme. However, ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate also has some limitations, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions. These limitations need to be taken into account when designing experiments using ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate.

Future Directions

There are several future directions for research related to ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate. One area of research is the development of more potent and selective γ-secretase inhibitors, which may have greater therapeutic potential for Alzheimer's disease. Another area of research is the investigation of the effects of ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate on other signaling pathways, such as Wnt signaling, which may be relevant to its potential applications in cancer research. Finally, the use of ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate in combination with other drugs or therapies may also be explored as a potential strategy for treating Alzheimer's disease.

Synthesis Methods

The synthesis of ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate involves the reaction of ethyl 4-piperidinecarboxylate with 2,4-difluoroaniline, followed by the addition of ethyl chloroformate and triethylamine. The resulting product is then purified using column chromatography. The synthesis of ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been reported in several scientific publications, and the method has been optimized for high yield and purity.

properties

IUPAC Name

ethyl 1-[(2,4-difluorophenyl)carbamoyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O3/c1-2-22-14(20)10-5-7-19(8-6-10)15(21)18-13-4-3-11(16)9-12(13)17/h3-4,9-10H,2,5-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBYXSACIQIGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(2,4-difluorophenyl)carbamoyl]piperidine-4-carboxylate

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